3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Overview
Description
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrazine ring The presence of the pyrrolidine group adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrazine derivative followed by the introduction of the pyrrolidine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrrolidine group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: Another halogenated heterocycle with similar reactivity.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine:
Uniqueness
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is unique due to the combination of its halogen atoms and the pyrrolidine group. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including pharmacokinetic profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with chlorine and iodine atoms, as well as a pyrrolidine moiety. This unique structure contributes to its pharmacological properties.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in various species, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Species | Clearance (Cl) L/h/kg | Bioavailability (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |
---|---|---|---|---|---|
Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |
Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |
These values indicate that the compound has moderate clearance rates and bioavailability across different species, suggesting potential for oral bioavailability in humans .
Research indicates that compounds similar to this compound may exhibit selective inhibition of various kinases, particularly those involved in cancer pathways. For instance, studies have shown that pyrazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The presence of the pyrrolidine group may enhance binding affinity to these targets due to favorable interactions within the ATP-binding pocket.
Case Studies and Research Findings
- Anticancer Activity : A study focused on pyrazine derivatives demonstrated that modifications at the C-5 position could significantly enhance potency against CDK2, a critical target in cancer therapy. The introduction of polar groups was found to improve metabolic stability while retaining cell-based potency .
- Selectivity for Kinase Inhibition : The structural analysis of related compounds revealed that subtle changes in substituents could lead to increased selectivity for Aurora-A over Aurora-B/C kinases, which is vital for developing targeted cancer therapies . This selectivity is often attributed to steric clashes and specific interactions within the kinase active sites.
- Pharmacological Studies : In vitro studies using human primary monocyte-derived dendritic cells showed that similar compounds exhibited potent activity against viral infections, suggesting a broader therapeutic potential beyond oncology .
Properties
IUPAC Name |
3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAYYKNVIFWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251699 | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-43-6 | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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